

Application Notes and Protocols: PROTAC SOS1 Degradar-6

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Compound of Interest

Compound Name: PROTAC SOS1 degrader-6

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Introduction

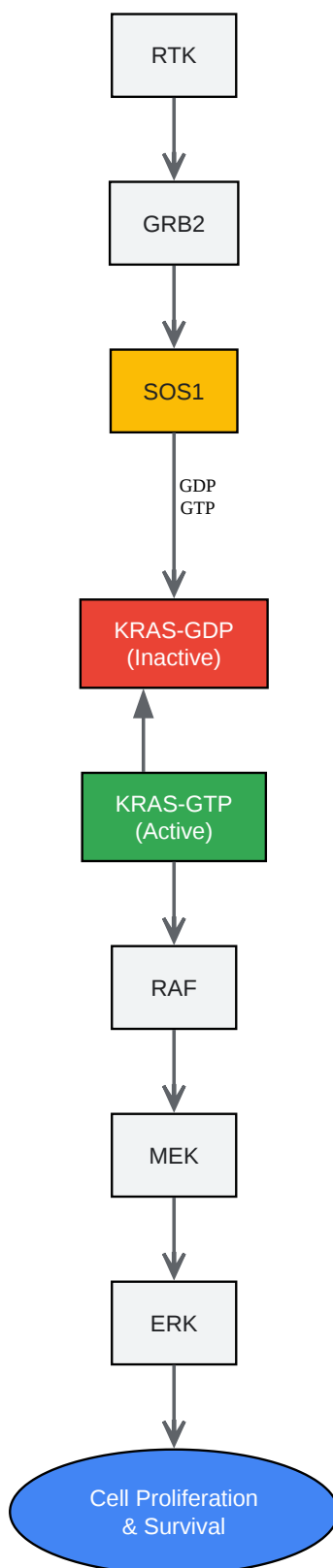
Son of Sevenless homolog 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, including the frequently mutated KRAS.[1][2] By promoting the exchange of GDP for GTP, SOS1 plays a pivotal role in activating the MAPK/ERK signaling pathway, which is a key driver of cell proliferation and survival in many cancers.[1][3] Consequently, SOS1 has emerged as a compelling therapeutic target for cancers harboring KRAS mutations.[3][4]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[5] **PROTAC SOS1 degrader-6** (also referred to as compound 23) is a heterobifunctional molecule that selectively targets SOS1 for degradation.[5][6][7][8] It consists of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent proteasomal degradation of SOS1.[5][6] This approach not only inhibits the enzymatic function of SOS1 but also eliminates its scaffolding functions, potentially leading to a more profound and durable inhibition of downstream signaling compared to traditional small molecule inhibitors.[9]

These application notes provide a comprehensive overview of the experimental design for evaluating **PROTAC SOS1 degrader-6**, including detailed protocols for key in vitro and in vivo assays.

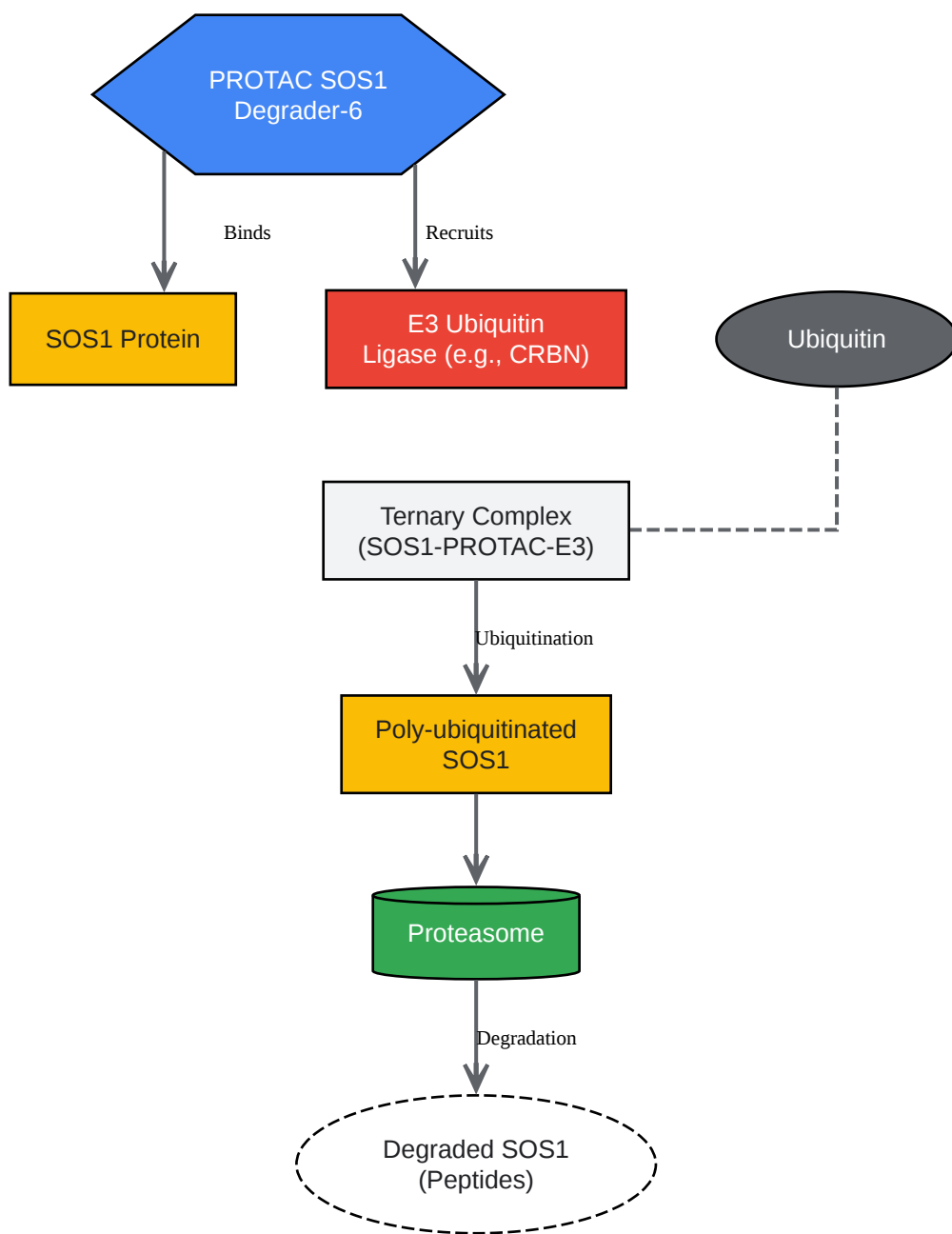
Signaling Pathways and Mechanism of Action

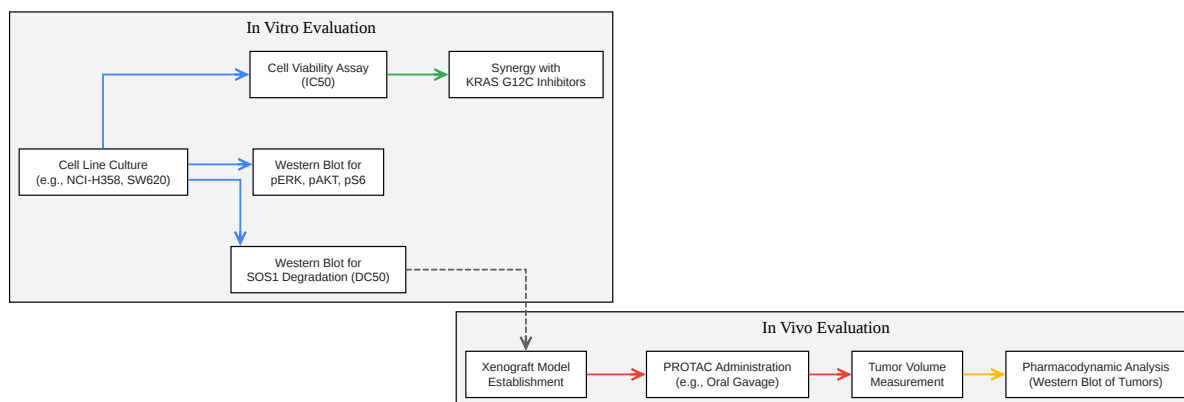
PROTAC SOS1 degrader-6 induces the degradation of SOS1, which in turn inhibits the activation of KRAS and downstream signaling through the MAPK/ERK pathway. The following diagrams illustrate the targeted signaling pathway and the mechanism of action of the PROTAC.



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Caption: SOS1-Mediated KRAS Activation Pathway.





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